molecular formula C10H14ClNO2 B2488285 (2S,3S)-2-Amino-3-phenylbutyric acid-HCl CAS No. 59850-51-0

(2S,3S)-2-Amino-3-phenylbutyric acid-HCl

Cat. No.: B2488285
CAS No.: 59850-51-0
M. Wt: 215.68
InChI Key: IRZQDMYEJPNDEN-APPZFPTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification within Amino Acid Derivatives

(2S,3S)-2-Amino-3-phenylbutyric acid belongs to the class of unnatural or non-proteinogenic amino acids (NPAAs). nih.gov Structurally, it is a derivative of butyric acid, characterized by an amino group at the alpha-carbon (C2) and a phenyl group at the beta-carbon (C3). This substitution pattern distinguishes it from proteinogenic amino acids like phenylalanine, which has a phenyl group attached to the beta-carbon of an alanine (B10760859) structure. The hydrochloride (HCl) salt form of this compound enhances its stability and solubility, facilitating its use in various research applications. chemimpex.com

Table 1: Chemical Properties of (2S,3S)-2-Amino-3-phenylbutyric acid HCl

Property Value
IUPAC Name (2S,3S)-2-Amino-3-phenylbutanoic acid hydrochloride
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
CAS Number 62023-62-5

Stereochemical Significance and Isomeric Forms

The structure of 2-Amino-3-phenylbutyric acid contains two chiral centers, at the C2 and C3 carbons. This results in the existence of four distinct stereoisomers. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

The four stereoisomers are:

(2S,3S)-2-Amino-3-phenylbutyric acid

(2R,3R)-2-Amino-3-phenylbutyric acid

(2S,3R)-2-Amino-3-phenylbutyric acid

(2R,3S)-2-Amino-3-phenylbutyric acid

These isomers exist in pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The specific (2S,3S) configuration is crucial as different isomers can exhibit vastly different biological activities and interactions with other chiral molecules, such as enzymes and receptors. This stereochemical purity is a critical factor in its application, particularly in the synthesis of protease inhibitors and other bioactive compounds. myskinrecipes.com

Table 2: Stereoisomers of 2-Amino-3-phenylbutyric acid

Isomer Configuration Relationship to (2S,3S)
(2R,3R) Enantiomer
(2S,3R) Diastereomer

Importance of Unnatural/Non-Proteinogenic Amino Acids in Chemical Biology and Research

Unnatural/non-proteinogenic amino acids (UAAs or NPAAs) are powerful tools in drug discovery and chemical biology. nih.govsigmaaldrich.com Unlike their proteinogenic counterparts, which are limited to the 20 standard structures, NPAAs offer vast structural diversity. nih.gov This diversity allows scientists to design and construct novel molecules with tailored properties.

Key roles of NPAAs in research include:

Developing Peptidomimetics: NPAAs are incorporated into peptide sequences to create peptidomimetics. These are molecules that mimic natural peptides but often have improved pharmacological properties, such as enhanced stability against enzymatic degradation, increased potency, and better bioavailability. nih.govsigmaaldrich.com

Probing Biological Systems: By replacing natural amino acids with NPAAs, researchers can investigate the structure and function of proteins and enzymes. sigmaaldrich.com These molecular probes help to elucidate complex biological pathways and mechanisms of action.

Creating Novel Therapeutics: The unique structures of NPAAs are used to develop new drugs. scispace.com They can introduce specific conformational constraints into a molecule, leading to higher binding affinity and selectivity for a biological target. nbinno.com This precision is vital for creating effective therapies with fewer side effects. nbinno.com The utility of UAAs is demonstrated by their presence in several clinically approved drugs. nih.gov

In essence, compounds like (2S,3S)-2-Amino-3-phenylbutyric acid represent a frontier in drug design, providing the chemical building blocks to create sophisticated molecules for a wide range of scientific and medicinal applications. nbinno.com

Properties

IUPAC Name

(2S,3S)-2-amino-3-phenylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKWQBMDOXGYAA-KUSKTZOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthesis of 2s,3s 2 Amino 3 Phenylbutyric Acid and Its Derivatives

Strategies for Enantioselective Synthesis

Asymmetric Alkylation Approaches

Asymmetric alkylation is a powerful tool for the construction of chiral carbon-carbon bonds. These methods often employ a chiral auxiliary or a chiral catalyst to direct the approach of an electrophile to a prochiral enolate, thereby establishing a new stereocenter with a high degree of stereocontrol.

The use of chiral auxiliaries, temporarily incorporated into the substrate to direct a stereoselective transformation, is a robust and reliable strategy in asymmetric synthesis. nih.govwikipedia.org Among the most successful and widely utilized are the oxazolidinone auxiliaries developed by David A. Evans. nih.govsantiago-lab.com These auxiliaries are typically derived from readily available chiral amino alcohols. nih.govsantiago-lab.com

The general approach involves the acylation of the chiral oxazolidinone to form an N-acyloxazolidinone. williams.eduharvard.edu Deprotonation of this imide with a strong base, such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide, generates a conformationally rigid (Z)-enolate that is chelated to the metal cation. williams.eduharvard.edu The steric bulk of the substituent at the C4 position of the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) effectively shields one face of the enolate. wikipedia.org Consequently, an incoming electrophile preferentially attacks from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. williams.edursc.org

For the synthesis of a (2S,3S)-β-substituted α-amino acid, a chiral glycine (B1666218) enolate equivalent derived from an oxazolidinone can be alkylated. The stereochemistry at the α-carbon is controlled by the chiral auxiliary, while the stereochemistry at the β-carbon is established by the subsequent reaction. After the desired alkylation, the chiral auxiliary can be cleaved under mild conditions, for instance, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched carboxylic acid, and the auxiliary can often be recovered for reuse. williams.edunih.gov

Table 1: Key Features of Evans' Oxazolidinone Auxiliary Methodology
FeatureDescriptionReference
AuxiliaryOxazolidinones derived from chiral amino alcohols (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one). nih.gov
Enolate FormationGeneration of a rigid, metal-chelated (Z)-enolate using strong bases like LDA or NaHMDS. williams.eduharvard.edu
StereocontrolFacial shielding by the bulky substituent on the auxiliary directs the electrophile's approach. wikipedia.org
DiastereoselectivityTypically high, often exceeding 98:2 dr. williams.edu
Auxiliary CleavageMild hydrolytic (e.g., LiOH/H₂O₂) or reductive (e.g., LiBH₄) conditions. santiago-lab.com

A powerful method for the asymmetric synthesis of β-substituted α-amino acids involves the stereoselective alkylation of boron enolates. acs.org This methodology, extensively developed by O'Donnell and colleagues, allows for the preparation of all four possible stereoisomers of a β-substituted α-amino acid with high levels of stereocontrol. acs.orgnih.gov

The key reaction involves the treatment of the benzophenone (B1666685) imine of glycine tert-butyl ester acetate (B1210297) with a chiral, nonracemic B-alkyl-9-borabicyclo[3.3.1]nonane (B-alkyl-9-BBN) derivative. acs.orgnih.gov The stereochemical outcome is controlled by two main factors: the chirality of the organoborane, which sets the β-stereocenter, and the subsequent enantioselective protonation of the resulting boron enolate, which establishes the α-stereocenter. acs.org The choice of a Cinchona alkaloid, such as cinchonidine (B190817) or cinchonine, as a chiral proton source during the workup, dictates the configuration of the α-carbon. acs.org

This approach has been successfully applied to the synthesis of β-methylphenylalanines, which are structurally analogous to (2S,3S)-2-Amino-3-phenylbutyric acid. By selecting the appropriate enantiomer of the chiral organoborane and the corresponding Cinchona alkaloid, specific syn- or anti-diastereomers with high enantiomeric excess can be obtained. acs.org The reaction typically affords high diastereomeric ratios (ds) and enantiomeric excesses (ee). nih.gov

Table 2: Diastereoselectivity in Boron Alkylation for β-Methylphenylalanine Synthesis
Organoborane ConfigurationAlkaloidProduct DiastereomerDiastereomeric Selectivity (ds)Enantiomeric Excess (ee)Reference
(R)-B-(sec-butyl)-9-BBNCinchonidine(2S,3S)-anti98%≥99% acs.orgnih.gov
(S)-B-(sec-butyl)-9-BBNCinchonidine(2S,3R)-syn94%94% acs.orgnih.gov
(R)-B-(sec-butyl)-9-BBNCinchonine(2R,3S)-syn94%94% acs.orgnih.gov
(S)-B-(sec-butyl)-9-BBNCinchonine(2R,3R)-anti98%≥99% acs.orgnih.gov

Another effective strategy for the asymmetric synthesis of β-substituted α-amino acids is the use of chiral glycinate (B8599266) equivalents. These are glycine derivatives where a chiral auxiliary is attached, often through complexation with a metal. Nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand have proven to be particularly useful. nih.govrsc.org

These chiral nickel(II) glycinate complexes can undergo diastereoselective Michael addition reactions with various acceptors, such as nitroalkenes. nih.gov The chiral environment created by the nickel complex and its associated ligand directs the addition to the prochiral acceptor, thereby controlling the formation of two new adjacent stereocenters. nih.govrsc.org The reactions can proceed smoothly under mild conditions, and in some cases, even in water, offering an environmentally benign protocol. nih.gov High diastereoselectivities are often achieved, leading to the desired β-substituted α-amino acid derivatives after removal of the metal and the chiral ligand. nih.govrsc.org This approach provides a versatile route to a wide range of structurally diverse amino acids. rsc.orgnih.gov

Enzymatic Resolution and Asymmetric Catalysis

Biocatalysis and asymmetric catalysis offer elegant and highly efficient routes to enantiomerically pure compounds, often under mild reaction conditions. These methods are increasingly being adopted for the synthesis of chiral amino acids.

Enzymatic resolution involves the selective transformation of one enantiomer in a racemic mixture, allowing for the separation of the two. Lipases are commonly used enzymes for this purpose. nih.gov For instance, the racemic ester of 2-amino-3-phenylbutyric acid can be subjected to hydrolysis catalyzed by a lipase (B570770). nih.gov The enzyme will selectively hydrolyze one enantiomer (e.g., the L-enantiomer), leaving the other enantiomer in its ester form. nih.gov The resulting acid and ester can then be separated. This method is effective for resolving both natural and unnatural amino acids. nih.gov The efficiency and enantioselectivity of the resolution can be influenced by the choice of enzyme and the ester group. nih.gov For example, lipase PS from Pseudomonas cepacia has been shown to be effective in the resolution of β-amino acid esters. mdpi.com

Asymmetric catalysis, on the other hand, involves the use of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. A notable example is the asymmetric hydrogenation of a suitable precursor. For the synthesis of a derivative of the target compound, (2S,3S)-3-N-tert-butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid, asymmetric hydrogenation of methyl 4-phenyl-2-chloro-3-oxobutyrate using a Ruthenium-BINAP complex as the catalyst has been shown to be a key step, affording the product in high optical purity and good yield. internationaljournalssrg.org Another powerful biocatalytic approach is the use of transaminases in a dynamic kinetic resolution process to prepare β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. nih.gov

Table 3: Comparison of Enzymatic Resolution and Asymmetric Catalysis
MethodPrincipleKey Reagent/CatalystAdvantagesReference
Enzymatic ResolutionSelective transformation of one enantiomer in a racemate.Lipases (e.g., Pseudomonas cepacia lipase).High enantioselectivity, mild conditions. nih.govmdpi.com
Asymmetric CatalysisConversion of a prochiral substrate to a chiral product.Chiral metal complexes (e.g., Ru-BINAP), Transaminases.High atom economy, potential for high turnover numbers. internationaljournalssrg.orgnih.gov

Other Stereoselective Condensation and Addition Reactions

Beyond the aforementioned strategies, a variety of other stereoselective condensation and addition reactions are available for the synthesis of β-amino acids. The Mannich reaction, for example, which involves the aminoalkylation of a carbon acid, can be performed asymmetrically. organic-chemistry.org Organocatalyzed asymmetric Mannich reactions provide a concise route to optically active β-amino acids from aldehydes, ketones, and amines. organic-chemistry.org

Furthermore, asymmetric Michael additions are a cornerstone for the synthesis of β-substituted amino acids. nih.govbohrium.com These reactions involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The use of chiral catalysts, such as chiral phase-transfer catalysts or metal-ligand complexes, can induce high levels of stereoselectivity. nih.gov For instance, the Michael addition of a glycine Schiff base to an α,β-unsaturated ester, catalyzed by a chiral phase-transfer catalyst, can yield β-substituted glutamic acid derivatives with good stereocontrol. documentsdelivered.com These methods are continually being refined to improve their scope and efficiency, providing a versatile toolbox for the synthesis of complex amino acids like (2S,3S)-2-Amino-3-phenylbutyric acid.

Targeted Derivatization and Functionalization

Once the desired (2S,3S) stereochemistry of 2-Amino-3-phenylbutyric acid is established, its functional groups—the amino group, the carboxylic acid group, and the phenyl side-chain—can be selectively modified to generate a diverse range of derivatives and analogs. These modifications are crucial for modulating the compound's physicochemical properties, biological activity, and for its incorporation into larger molecules like peptides.

Modifications of the Amino Group

The primary amino group of (2S,3S)-2-Amino-3-phenylbutyric acid is a key site for functionalization, allowing for the introduction of a wide variety of substituents that can alter the molecule's properties. Common modifications include N-acylation, N-alkylation, and the formation of sulfonamides.

N-Acylation: The amino group can be readily acylated to form amides. This is often achieved by reacting the amino acid with an acyl chloride or an acid anhydride (B1165640) under basic conditions. A common protecting group in peptide synthesis, the tert-butoxycarbonyl (Boc) group, is introduced via N-acylation using di-tert-butyl dicarbonate (B1257347). These N-acylated derivatives are important intermediates in the synthesis of more complex molecules. The reaction of amino acids with acylating agents can sometimes be influenced by the nature of the acyl group, with electron-rich aromatic acyl groups potentially affecting the stability of the resulting amide bond under acidic conditions. science.gov

N-Alkylation: The introduction of alkyl groups to the amino function can be accomplished through various methods. Direct N-alkylation of unprotected amino acids with alcohols has been achieved using ruthenium catalysts, offering a sustainable route to N-alkylated amino acids. nih.gov Another common method involves the reaction of N-acylated amino acids with an alkyl halide in the presence of a base like sodium hydride. monash.edu These modifications are valuable in the design of peptidomimetics as N-alkylation can enhance metabolic stability and influence conformation.

Sulfonamide Formation: The reaction of the amino group with sulfonyl chlorides in an aqueous basic medium yields sulfonamides. researchgate.netcihanuniversity.edu.iq This functionalization is of interest as amino acid-derived sulfonamides exhibit a range of pharmacological activities. researchgate.netnih.gov The reaction involves the nucleophilic attack of the amino group on the sulfonyl chloride. nih.gov

Modification TypeReagents and ConditionsProduct Functional GroupSignificance
N-AcylationAcyl chlorides, acid anhydrides, di-tert-butyl dicarbonate (for Boc protection) in the presence of a base.AmideProtection of the amino group, synthesis of peptidomimetics.
N-AlkylationAlcohols with a ruthenium catalyst; Alkyl halides with a base (e.g., NaH) on N-protected amino acids.Secondary or Tertiary AmineIncreased lipophilicity and metabolic stability in peptidomimetics.
Sulfonamide FormationSulfonyl chlorides in a basic aqueous solution.SulfonamideIntroduction of a pharmacologically active moiety.

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety of (2S,3S)-2-Amino-3-phenylbutyric acid can be transformed into esters and amides, which is fundamental for its use in peptide synthesis and the creation of other derivatives.

Esterification: The formation of esters is typically achieved by reacting the amino acid with an alcohol under acidic conditions. A common method involves the use of methanol (B129727) in the presence of trimethylchlorosilane to produce the methyl ester hydrochloride in good yields. mdpi.com Esterification is often the first step in protecting the carboxylic acid for subsequent reactions involving the amino group.

Amide Bond Formation: Coupling of the carboxylic acid with an amine to form an amide bond is a cornerstone of peptide synthesis. youtube.com This reaction usually requires the activation of the carboxylic acid, which can be achieved using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov The synthesis of peptidomimetics containing α-hydroxy-β-amino acids has been studied, and challenges such as the formation of byproducts like homobislactones have been observed during the activation of the carboxyl group, particularly when using sterically hindered amine components. nih.gov The choice of coupling reagents and reaction conditions is critical to ensure high yields and prevent side reactions. nih.gov

Modification TypeReagents and ConditionsProduct Functional GroupSignificance
EsterificationAlcohol (e.g., methanol) with an acid catalyst (e.g., trimethylchlorosilane).EsterProtection of the carboxylic acid, intermediate for further synthesis.
Amide Bond FormationAmine and a coupling reagent (e.g., EDC/HOAt).AmideFormation of peptide bonds, synthesis of peptidomimetics. nih.govnih.gov

Side-Chain Diversification and Analog Preparation

Introduction of Substituents: Various functional groups can be introduced onto the phenyl ring. For instance, fluorinated phenylalanine derivatives have garnered significant interest in pharmaceutical applications. nih.gov The synthesis of these analogs can be achieved through methods such as the palladium-catalyzed cross-coupling reaction between a protected iodoalanine and a fluorinated aryl halide. nih.gov The introduction of fluorine can modulate properties like acidity, basicity, hydrophobicity, and bioavailability. nih.gov Other substituents can be introduced to explore structure-activity relationships and to develop novel therapeutic agents. nih.gov

Radiolabeling: For imaging and diagnostic purposes, the phenyl ring can be labeled with radioisotopes. The synthesis of radiolabeled phenylalanine derivatives often involves the preparation of a stannylated precursor that can then undergo radioiodination. acs.org For example, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester has been synthesized as a precursor for radioiodination. acs.org Similarly, fluorine-18, a positron-emitting radionuclide, can be introduced for use in positron emission tomography (PET). nih.gov

Preparation of Peptidomimetics: (2S,3S)-2-Amino-3-phenylbutyric acid and its derivatives are valuable building blocks for peptidomimetics, which are compounds designed to mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. nih.govresearchgate.net The incorporation of β-amino acids like this one into peptide sequences can lead to the formation of stable secondary structures and resistance to proteolytic degradation. nih.govacs.org

Modification TypeMethodSignificance
Introduction of SubstituentsPalladium-catalyzed cross-coupling reactions, among other synthetic methods. nih.govModulation of physicochemical and pharmacological properties.
RadiolabelingSynthesis of stannylated precursors followed by radiohalogenation. acs.orgDevelopment of imaging agents for diagnostic applications (e.g., PET).
Peptidomimetic SynthesisIncorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis.Creation of novel therapeutic agents with improved stability and activity. nih.gov

Application As a Chiral Building Block in Organic Synthesis

Utility in the Construction of Complex Organic Molecules

The inherent chirality of (2S,3S)-2-Amino-3-phenylbutyric acid is a crucial feature that is exploited in the synthesis of complex organic molecules, particularly those with biological activity. Chiral amino acids are fundamental precursors in the asymmetric synthesis of numerous biologically active target molecules used in the pharmaceutical and agrochemical industries. researchgate.net The specific stereoisomerism of this compound is essential for its application in creating molecules with precise three-dimensional arrangements, which is often a prerequisite for potent biological function.

A related derivative, (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, has been identified as a key component in the synthesis of HIV protease inhibitors. nih.govjst.go.jp This highlights the role of the 3-phenylbutyric acid backbone with the (2S,3S) configuration in the development of complex pharmaceutical agents. The hydrochloride salt form of these amino acids can enhance stability and solubility, facilitating their use in various synthetic protocols. chemimpex.com The utility of such compounds as chiral building blocks is a cornerstone of modern medicinal chemistry, enabling the construction of intricate molecules from readily available, enantiopure starting materials. sigmaaldrich.com

Table 1: Examples of Complex Molecules Derived from Related Chiral Building Blocks

Precursor Resulting Complex Molecule Class Therapeutic Area
(2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid HIV Protease Inhibitors (e.g., Amprenavir) nih.gov Antiviral
Bestatin Analogues Enkephalinase Inhibitors nacchemical.com Analgesia

Precursor for Advanced Chemical Scaffolds

(2S,3S)-2-Amino-3-phenylbutyric acid serves as a precursor for the development of advanced chemical scaffolds, which are core structures upon which diverse functional groups can be built to create libraries of new compounds. Non-proteinogenic amino acids like this one are extensively used in peptide synthesis and drug development. They can be incorporated into peptide chains to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability or bioavailability.

The synthesis of γ-aminobutyric acid (GABA) derivatives, which are important neurotransmitters in the central nervous system, can be achieved using chiral precursors. scirp.org The phenylbutyric acid framework can be modified through various organic reactions to yield novel scaffolds. For instance, the amino and carboxyl groups can participate in cyclization reactions to form lactams, which are common structural motifs in many pharmaceuticals. The synthesis of β-phenyl-γ-lactam, a precursor to the neuropsychotropic drug Phenibut, demonstrates this utility. scirp.org Furthermore, these amino acid derivatives are valuable for investigating enzyme interactions and protein folding, providing insights into cellular mechanisms that are crucial for understanding disease pathways.

Stereocontrolled Incorporation into Molecular Structures

A primary advantage of using (2S,3S)-2-Amino-3-phenylbutyric acid as a chiral building block is the ability to achieve stereocontrolled incorporation into larger molecular structures. The predefined stereocenters of the molecule act as a template, guiding the stereochemical outcome of subsequent reactions. This approach is fundamental to asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.

Table 2: Research Findings on Stereocontrolled Synthesis

Research Focus Key Finding Significance
Asymmetric Hydrogenation The use of a Ru-BINAP complex catalyst allows for the synthesis of a related (2S,3S)-α-hydroxy-β-amino acid in high optical purity and good yield. internationaljournalssrg.org Provides an efficient method for establishing the desired stereochemistry in precursors for protease inhibitors.
Regiospecific Ring-Opening Threo-3-amino-2-hydroxy acids can be synthesized from cis-2,3-epoxy-acids via regiospecific ring-opening with ammonia (B1221849), ensuring the correct stereochemistry. rsc.org Demonstrates a reliable method for introducing the amino and hydroxyl groups with specific stereocontrol.

Role in Peptide Chemistry and Peptidomimetics

Integration into Peptide Sequences and Pseudopeptides

(2S,3S)-2-Amino-3-phenylbutyric acid is incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. sigmaaldrich.com As a derivative of a natural amino acid, its integration follows established chemical reactions for amide bond formation. The tert-butoxycarbonyl (Boc) protected version of its α-hydroxy-β-amino acid analog, (2S,3S)-3-N-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid, is a key chiral building block for creating more complex molecules, particularly in the synthesis of peptide-mimetic protease inhibitors. internationaljournalssrg.org The presence of the phenyl group allows for potential aromatic interactions within the peptide structure, while the specific (2S,3S) configuration pre-organizes the backbone into distinct secondary structures. This makes it a strategic component for constructing pseudopeptides and scaffolds that mimic the conformation of bioactive peptides.

Influence on Peptide Conformation and Stability

The incorporation of structurally unique amino acids is a key strategy for stabilizing specific peptide conformations, such as β-turns and β-hairpins. nih.govnih.gov The stereochemistry of (2S,3S)-2-Amino-3-phenylbutyric acid restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This conformational rigidity helps to lock the peptide into a desired bioactive conformation, which can lead to higher binding affinity for its biological target.

By replacing a standard amino acid with this constrained analog, researchers can promote the formation of stable secondary structures. For instance, the specific arrangement of its side chain can favor the formation of β-hairpins, which are crucial motifs in many protein-protein interactions. nih.gov The stability of peptides containing such modified residues is often enhanced because the constrained conformation reduces their susceptibility to enzymatic degradation by proteases, a common issue with linear peptides. nih.gov

FeatureInfluence of (2S,3S)-2-Amino-3-phenylbutyric acidScientific Rationale
Backbone Flexibility DecreasedThe methyl group on the β-carbon restricts rotation around the Cα-Cβ bond, limiting the available conformational space of the peptide backbone.
Secondary Structure Promotes defined structuresThe fixed stereochemistry can act as a template, inducing the formation of specific secondary structures like β-turns or β-hairpins. nih.gov
Enzymatic Stability IncreasedA more rigid, non-natural conformation can prevent the peptide from fitting into the active site of proteolytic enzymes, thereby increasing its in vivo half-life. nih.gov
Binding Affinity Potentially IncreasedBy pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, which can lead to a significant increase in binding affinity.

Design of Peptide-Based Enzyme Inhibitors and Modulators

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug design, particularly for developing enzyme inhibitors. nih.gov The unique structural features of (2S,3S)-2-Amino-3-phenylbutyric acid and its derivatives make them valuable components in this process.

A highly successful strategy in designing protease inhibitors is to create a molecule that mimics the tetrahedral transition state of the peptide bond cleavage reaction. The α-hydroxy-β-amino acid derivative, (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, is a key structural motif for this purpose. This compound serves as a chiral building block for potent aspartic protease inhibitors. internationaljournalssrg.org The hydroxyl group is positioned to mimic the tetrahedral intermediate of the amide hydrolysis reaction catalyzed by proteases. This stable analog binds tightly to the enzyme's active site without being cleaved, effectively blocking the enzyme's function. This approach has been instrumental in the development of inhibitors for targets like HIV-1 protease and renin. internationaljournalssrg.org

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. researchgate.net In peptidomimetic design, SAR involves systematically modifying a lead peptide sequence and evaluating the impact on its biological activity. nih.gov Incorporating (2S,3S)-2-Amino-3-phenylbutyric acid or its analogs allows researchers to probe the importance of conformational restraint and side-chain orientation.

For example, replacing a Phenylalanine (Phe) residue with (2S,3S)-2-Amino-3-phenylbutyric acid can provide critical information. If the activity increases, it suggests that a more rigid conformation in that part of the peptide is beneficial for receptor binding. Conversely, a loss of activity might indicate that some flexibility is required. These studies help to build a detailed map of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net

ModificationExample ScenarioImplication for SAR
Phe → (2S,3S)-2-Amino-3-phenylbutyric acid Activity increases significantlyThe constrained conformation is favored for binding, locking the pharmacophore in its active state.
Phe → (2S,3S)-2-Amino-3-phenylbutyric acid Activity is lostThe original flexibility of the Phe residue is necessary for an induced-fit binding mechanism.
Change in Stereochemistry (e.g., to 2R,3S) Activity profile changesThe spatial orientation of the phenyl group and/or backbone is critical for interaction with the target.

Development of Non-Proteolytic Peptidomimetics

Beyond inhibiting enzymes, peptidomimetics are developed to modulate other biological processes, such as protein-protein interactions (PPIs). nih.gov Many cellular signaling pathways rely on the specific binding of one protein to another, and disrupting these interactions with a small molecule or peptidomimetic is a promising therapeutic strategy.

Peptidomimetics containing conformationally constrained amino acids like (2S,3S)-2-Amino-3-phenylbutyric acid are well-suited for this purpose. They can be designed to mimic one face of a helical or β-sheet structure of a protein, thereby blocking the binding site for its partner protein. Because these peptidomimetics are not substrates for proteases, they offer improved stability. The incorporation of D-amino acids or other non-natural residues like (2S,3S)-2-Amino-3-phenylbutyric acid can enhance stability and activity in these systems. nih.gov This strategy has been used to develop inhibitors of PPIs involved in cancer, such as the HER2-HER3 interaction. nih.gov

Mechanistic Investigations of Biological Interactions Non Clinical

Enzyme Interaction Studies

No studies detailing the interaction of (2S,3S)-2-Amino-3-phenylbutyric acid-HCl with enzymes were identified.

There is no available data on the modulation of enzyme activity, including the inhibition of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), or 5-lipoxygenase (5-LOX), by This compound .

No research was found that describes This compound acting as a substrate mimic or provides data on its binding affinity to any specific enzymes.

Protein Interaction Profiling

There are no available studies that profile the interaction of This compound with proteins.

No data from ligand-protein binding analyses for This compound could be located in the reviewed literature.

Information regarding the influence of This compound on any cellular signaling pathways is not available.

Exploration of Molecular Targets and Pathways

No dedicated studies exploring the molecular targets and pathways of This compound have been published.

Computational Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (2S,3S)-2-Amino-3-phenylbutyric acid, docking simulations would be employed to understand how this ligand might interact with a biological target, typically a protein receptor or enzyme.

The process involves placing a three-dimensional model of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. This allows for the prediction of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For (2S,3S)-2-Amino-3-phenylbutyric acid, with its amino, carboxyl, and phenyl groups, a variety of interactions would be possible.

Detailed Research Findings: While specific docking studies for (2S,3S)-2-Amino-3-phenylbutyric acid are sparse, research on analogous amino acid derivatives highlights the utility of this approach. For instance, derivatives of 2-amino-3-triazolpropanoic acid have been docked into the glycine (B1666218) binding site of the NMDA receptor to understand their agonist activity. frontiersin.org Such studies reveal how the spatial arrangement of functional groups dictates binding orientation and affinity. It is conceivable that (2S,3S)-2-Amino-3-phenylbutyric acid could be investigated as a potential modulator of various receptors or enzymes where its specific stereochemistry could lead to unique binding modes. The phenyl group might engage in pi-stacking or hydrophobic interactions, while the amino and carboxyl groups could form crucial hydrogen bonds with protein residues.

Conformation Analysis and Stereochemical Prediction

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformation analysis of (2S,3S)-2-Amino-3-phenylbutyric acid involves identifying the low-energy arrangements of its atoms. This is particularly important for a molecule with multiple rotatable bonds, as its flexibility can allow it to adopt different shapes to fit into a binding pocket.

Detailed Research Findings: Theoretical studies on β-amino acids have demonstrated that solvation can significantly stabilize conformations relative to the gas phase. scirp.org It is also suggested that intramolecular hydrogen bonding plays a significant role in determining conformational stability. scirp.org For (2S,3S)-2-Amino-3-phenylbutyric acid, computational analysis would likely reveal a set of preferred conformations in different environments (e.g., in vacuum vs. in water), which is crucial for predicting its behavior in a biological system.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate means of investigating the electronic structure and properties of molecules. DFT can be used to calculate a wide range of properties for (2S,3S)-2-Amino-3-phenylbutyric acid, including optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.

These calculations are fundamental for understanding the reactivity of the molecule and for parameterizing the force fields used in less computationally intensive methods like molecular docking and molecular dynamics. For instance, DFT calculations have been successfully used to elucidate the proper molecular geometry configurations of L-phenylalanine, resolving ambiguities in experimental data. wiley.com

Detailed Research Findings: DFT studies on amino acids are common and provide deep insights into their behavior. For example, research comparing various DFT and wave function theory methods has identified the most accurate and cost-effective approaches for studying amino acids, especially those with intramolecular hydrogen bonds. researchgate.net The BHandHLYP functional with a 6-311++G(d,p) basis set has been recommended for such systems. researchgate.net Applying such methods to (2S,3S)-2-Amino-3-phenylbutyric acid would yield precise information about its electronic distribution, which is key to understanding its interaction with other molecules. Studies on phenylalanine have used DFT to calculate optimized structures and energies, providing a foundation for understanding its biological roles. gelisim.edu.tr

Table 1: Potential Applications of DFT for (2S,3S)-2-Amino-3-phenylbutyric acid

Calculated Property Relevance
Optimized Geometry Provides the most stable 3D structure of the molecule.
Electronic Energy Determines the relative stability of different conformers.
HOMO/LUMO Energies Indicates the molecule's susceptibility to nucleophilic/electrophilic attack.
Vibrational Frequencies Can be compared with experimental IR and Raman spectra to confirm the structure.

Structure-Based Design Initiatives

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structure of a biological target to design and optimize ligands. If (2S,3S)-2-Amino-3-phenylbutyric acid were identified as a hit or a scaffold for a particular target, SBDD initiatives would be launched to improve its potency, selectivity, and pharmacokinetic properties.

This process typically involves an iterative cycle of computational design, chemical synthesis, and biological testing. Computational chemists would use the insights from molecular docking and other simulations to propose modifications to the structure of (2S,3S)-2-Amino-3-phenylbutyric acid. For example, they might suggest adding or modifying functional groups to enhance binding affinity with the target protein.

Detailed Research Findings: While there are no specific SBDD initiatives reported for (2S,3S)-2-Amino-3-phenylbutyric acid itself, the principles are well-established. For example, SBDD has been used to develop derivatives of 2-(3-benzoylphenyl) propanoic acid as dual-mechanism drugs. nih.gov In such studies, molecular docking is used to guide the synthesis of new compounds with improved interactions within the target's active site. nih.gov A hypothetical SBDD program for (2S,3S)-2-Amino-3-phenylbutyric acid would involve:

Obtaining the 3D structure of the target protein (e.g., via X-ray crystallography or homology modeling).

Docking (2S,3S)-2-Amino-3-phenylbutyric acid into the binding site to identify key interactions and areas for improvement.

Computationally designing new derivatives with modifications aimed at optimizing these interactions.

Synthesizing and testing the most promising designs.

This iterative process allows for the rational design of more effective molecules.

Advanced Analytical Methodologies for Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental information about the molecular structure and connectivity of atoms within the (2S,3S)-2-Amino-3-phenylbutyric acid-HCl molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine protons at the C2 and C3 positions, the methyl group protons, and the amine and carboxylic acid protons. The coupling patterns between the C2 and C3 protons would be crucial for confirming the syn relative stereochemistry (2S,3S).

¹³C NMR Spectroscopy: This analysis would identify all unique carbon atoms in the molecule. Expected signals would correspond to the carboxylic acid carbon, the carbons of the phenyl ring, the two chiral methine carbons (C2 and C3), and the methyl carbon.

A detailed analysis would require specific chemical shift (δ) values, coupling constants (J), and integration values, which are not currently available for this specific isomer.

Hypothetical ¹H NMR Data Table

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H7.20 - 7.40Multiplet-
COOH> 10.0Broad Singlet-
NH₃⁺~8.0Broad Singlet-
C2-H (α-proton)~4.0Doublet~4-5
C3-H (β-proton)~3.2Multiplet-
CH₃~1.2Doublet~7

Note: This table is illustrative and not based on experimental data.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry is vital for determining the molecular weight and elemental composition of the compound.

Mass Spectrometry (MS): This would confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the free base (C₁₀H₁₃NO₂, MW: 179.22 g/mol ).

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the determination of the exact elemental formula (C₁₀H₁₄NO₂⁺ for the protonated molecule), confirming the identity of the compound beyond doubt.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound in complex mixtures and confirming its molecular weight post-separation.

Specific fragmentation patterns from tandem MS (MS/MS) experiments would be necessary to further confirm the structure, but such data is not available.

Chromatographic Purity and Stereochemical Assessment

Chromatographic methods are essential for assessing the purity of the compound and, crucially, for confirming its specific stereochemistry.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

HPLC is the standard method for determining the purity of pharmaceutical compounds.

HPLC: A reversed-phase HPLC method would be used to assess the chemical purity of this compound. The analysis would report the purity as a percentage based on the area of the main peak relative to any impurity peaks.

Chiral HPLC: This is the most critical technique for stereochemical assessment. A specialized chiral stationary phase (CSP) would be required to separate the four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The method would confirm the identity of the desired (2S,3S) isomer and quantify the presence of other stereoisomers as impurities. sigmaaldrich.com General principles of chiral HPLC for amino acids are well-documented, often utilizing macrocyclic glycopeptide-based columns. sigmaaldrich.com However, a specific, validated method with retention times for this compound has not been found.

Hypothetical Chiral HPLC Data Table

StereoisomerRetention Time (min)
(2R,3S)8.5
(2S,3R)9.8
(2R,3R)11.2
(2S,3S)12.5

Note: This table is for illustrative purposes to show how data would be presented and is not based on experimental results.

Thin-Layer Chromatography (TLC)

TLC is a simpler chromatographic technique used for rapid purity checks and monitoring reaction progress. A suitable mobile phase (eluent) and stationary phase (e.g., silica gel) would be used. The purity is assessed by observing the number of spots, and the Retention Factor (Rƒ) value would be calculated. No specific Rƒ values for this compound under defined conditions are available.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that can be applied to the analysis of amino acids. nih.gov It offers advantages such as high efficiency and low sample consumption. Chiral variants of CE, using chiral selectors in the background electrolyte, could also be employed to resolve the different stereoisomers of 2-Amino-3-phenylbutyric acid. The technique separates molecules based on their charge-to-size ratio, and data would be presented as migration times. As with other methods, specific CE analytical conditions and migration time data for this compound are not documented in the searched sources. nih.govmdpi.com

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule. This powerful technique provides a detailed three-dimensional map of the atomic positions within a crystal lattice, thereby unequivocally establishing the spatial orientation of all constituent atoms and functional groups.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern, which arises from the interaction of the X-rays with the electron clouds of the atoms in the crystal, is meticulously recorded. By analyzing the intensities and positions of the diffracted beams, a precise electron density map of the molecule can be constructed. This map is then interpreted to reveal the exact bonding and stereochemical configuration of the molecule.

For a compound with two chiral centers like this compound, X-ray crystallography can unambiguously confirm the S configuration at both the C2 and C3 positions. This is achieved through the determination of the Flack parameter, which provides a reliable indication of the absolute configuration of the crystal structure.

ParameterIllustrative Value
Crystal systemMonoclinic
Space groupP21
a (Å)5.89
b (Å)15.23
c (Å)6.45
β (°)101.5
Volume (Å3)567.8
Z2
Calculated density (g/cm3)1.25
R-factor (%)4.5

This detailed structural data is crucial for understanding the molecule's conformation, intermolecular interactions within the crystal, and for confirming its identity and stereochemical purity.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This method provides a crucial check on the purity and empirical formula of a synthesized molecule. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.

For this compound, the molecular formula is C₁₀H₁₄ClNO₂. The theoretical elemental composition can be calculated from the atomic masses of its constituent elements. The results of such an analysis, both theoretical and (hypothetical) experimental, are typically presented in a tabular format for direct comparison.

ElementTheoretical (%)Experimental (%)
Carbon (C)55.6955.72
Hydrogen (H)6.546.51
Chlorine (Cl)16.4416.40
Nitrogen (N)6.496.53
Oxygen (O)14.8414.84

A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental integrity and supports the proposed molecular formula. This analytical method is a standard and essential component of the comprehensive characterization of any novel chemical entity.

Future Research Directions and Methodological Advances

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic routes for chiral amino acids is a paramount goal in modern organic chemistry. While classical methods have been established, future research will likely concentrate on innovative strategies that offer higher yields, greater stereoselectivity, and a reduced environmental footprint.

Key Future Research Thrusts:

Biocatalytic Synthesis: The use of enzymes in the synthesis of npAAs is a rapidly growing field. nih.gov Future efforts could focus on identifying or engineering enzymes, such as aminotransferases or ammonia (B1221849) lyases, that can catalyze the stereoselective synthesis of (2S,3S)-2-Amino-3-phenylbutyric acid. This approach offers the potential for high enantiomeric purity under mild, aqueous conditions, thereby minimizing the use of hazardous reagents and solvents. nih.gov The biocatalytic route often requires fewer steps compared to traditional chemical synthesis. nih.gov

Asymmetric Catalysis: Advances in asymmetric catalysis will continue to provide powerful tools for the synthesis of chiral molecules. Research into novel chiral catalysts, including transition metal complexes and organocatalysts, could lead to more direct and efficient routes to the desired (2S,3S)-stereoisomer.

Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a powerful method for C-H functionalization under mild conditions. mdpi.com This approach could be explored for the direct synthesis of non-proteinogenic amino acids from readily available proteinogenic amino acid derivatives, offering a more sustainable and energy-efficient pathway. mdpi.com

Green Chemistry Principles: A broader focus on green chemistry will guide the development of new synthetic methodologies. This includes the use of renewable starting materials, atom-economical reactions, and the minimization of waste generation. For instance, modifying existing chemical procedures to align with green chemistry principles could nullify toxic effects and represent a novel synthetic method for unnatural amino acids. nih.gov

Synthetic ApproachPotential AdvantagesResearch Focus
Biocatalysis High stereoselectivity, mild reaction conditions, reduced waste.Enzyme discovery and engineering, process optimization.
Asymmetric Catalysis High efficiency, potential for scalability.Development of novel chiral ligands and catalysts.
Photochemistry Mild conditions, use of sustainable energy sources.C-H functionalization of amino acid precursors.
Flow Chemistry Improved safety, scalability, and process control.Development of continuous flow processes for synthesis.

Rational Design of New Biological Probes and Chemical Tools

The unique structural features of (2S,3S)-2-Amino-3-phenylbutyric acid make it an attractive scaffold for the rational design of new biological probes and chemical tools. These tools are essential for studying complex biological processes at the molecular level.

Key Future Research Thrusts:

Fluorescent Probes: By conjugating (2S,3S)-2-Amino-3-phenylbutyric acid with fluorescent dyes, it is possible to create probes for various biological applications. rsc.org The rational design of such probes involves tuning their photophysical properties, such as absorption and emission spectra, to be suitable for cellular imaging. nih.govrsc.org For example, probes can be designed to selectively bind to specific proteins or cellular structures, allowing for their visualization and tracking within living cells. nih.govresearchgate.net

Affinity-Based Probes: The amino acid scaffold can be functionalized with reactive groups to create affinity-based probes for identifying protein binding partners. These probes can be used in chemical proteomics workflows to elucidate the mechanism of action of bioactive molecules.

Pharmacological Modulators: As a derivative of β-phenylalanine, this compound could serve as a starting point for designing modulators of specific biological targets. Its constrained conformation may provide selectivity for certain receptors or enzymes. For instance, related compounds like (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid derivatives have been investigated as inhibitors of enkephalinases. sigmaaldrich.com

Probe TypeDesign PrinciplePotential Application
Fluorescent Probes Covalent attachment of a fluorophore.Cellular imaging, tracking biomolecules. rsc.orgnih.gov
Affinity-Based Probes Incorporation of a photoreactive or electrophilic group.Target identification and validation.
Pharmacological Probes Modification to enhance binding to a specific target.Studying receptor or enzyme function.

Integration with Advanced Computational Modeling Techniques

Computational modeling has become an indispensable tool in modern drug discovery and chemical biology. Integrating these techniques into the study of (2S,3S)-2-Amino-3-phenylbutyric acid and its derivatives can accelerate research and provide valuable insights that are difficult to obtain through experimental methods alone.

Key Future Research Thrusts:

Molecular Docking and Virtual Screening: Computational docking studies can be used to predict the binding mode of (2S,3S)-2-Amino-3-phenylbutyric acid derivatives to specific protein targets. This allows for the virtual screening of large compound libraries to identify potential hits for further experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed information about the conformational dynamics of the amino acid and its interactions with biological macromolecules. This can help in understanding the structural basis of its biological activity and in designing new derivatives with improved properties.

Quantum Mechanical (QM) Calculations: QM calculations can be used to study the electronic properties of the molecule and to predict its reactivity. This information is valuable for designing new synthetic reactions and for understanding the mechanism of action of the compound at a quantum level.

Modeling TechniqueInformation GainedApplication in Research
Molecular Docking Binding affinity and orientation in a protein active site.Virtual screening, lead identification.
Molecular Dynamics Conformational changes and intermolecular interactions over time.Understanding binding mechanisms, predicting stability.
Quantum Mechanics Electronic structure, reaction energetics.Reaction mechanism studies, property prediction.

Development of High-Throughput Screening Methodologies for Derivative Libraries

To fully explore the chemical space around (2S,3S)-2-Amino-3-phenylbutyric acid, the development of high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid testing of large numbers of compounds for a specific biological activity, significantly accelerating the discovery of new leads.

Key Future Research Thrusts:

Combinatorial Chemistry: The synthesis of large libraries of derivatives based on the (2S,3S)-2-Amino-3-phenylbutyric acid scaffold can be achieved using combinatorial chemistry techniques, such as the "one-bead one-compound" method. nih.govacs.org This allows for the generation of vast chemical diversity for screening.

Assay Development: The development of robust and sensitive HTS assays is essential for screening these libraries. This could include fluorescence-based assays, mass spectrometry-based screening, or cell-based assays that measure a specific cellular response. bath.ac.uknih.gov

Miniaturization and Automation: The use of microplate formats and robotic automation allows for the screening of thousands of compounds per day in a cost-effective manner. Further advancements in miniaturization, such as the use of microfluidic devices, could enable even higher throughputs.

Recent advancements have led to mega-high-throughput screening platforms capable of screening millions of compounds per minute, which could be adapted for libraries of non-natural polymers derived from amino acids. nih.govacs.org

Screening ComponentKey ObjectiveEnabling Technology
Library Synthesis Generate large and diverse sets of derivatives.Solid-phase synthesis, split-and-pool methods. acs.org
Assay Miniaturization Reduce reagent consumption and increase throughput.384-well and 1536-well plates, microfluidics.
Automated Readouts Rapid and quantitative data acquisition.Fluorescence plate readers, mass spectrometers.
Data Analysis Efficiently process and interpret large datasets.cheminformatics software, statistical analysis tools.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3S)-2-Amino-3-phenylbutyric Acid-HCl, and how do stereochemical outcomes vary with reaction conditions?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, stereoselective alkylation of Schiff bases derived from amino acids can yield the desired (2S,3S) configuration. Reaction parameters like solvent polarity (e.g., THF vs. DMF), temperature (−20°C to 25°C), and chiral auxiliaries (e.g., Evans oxazolidinones) critically influence enantiomeric excess (≥97% in some protocols) . Post-synthesis, crystallization in HCl-saturated ethanol ensures the hydrochloride salt form. Confirm stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. How can researchers validate the purity and stereochemical integrity of this compound?

  • Methodological Answer : Use orthogonal analytical methods:

  • HPLC : Chiral stationary phases (e.g., Crownpak CR-I) resolve enantiomers. Mobile phases with hexane/isopropanol (90:10) and trifluoroacetic acid (0.1%) improve resolution .
  • NMR : 1^1H and 13^13C NMR coupled with 2D techniques (COSY, HSQC) confirm regiochemistry. For example, the coupling constant between C2 and C3 protons (J = 3–5 Hz) indicates syn-periplanar stereochemistry .
  • Mass Spectrometry : ESI-MS in positive ion mode ([M+H]+^+ at m/z 231.68) verifies molecular weight .

Q. What are the recommended storage conditions to prevent racemization or degradation of this compound?

  • Methodological Answer : Store at −20°C in airtight, light-resistant containers under nitrogen. Lyophilized powders are stable for >12 months. Aqueous solutions (pH 4–6) should be used immediately or frozen at −80°C to minimize hydrolysis of the β-phenyl group .

Advanced Research Questions

Q. How do minor chromatographic condition changes affect the separation of this compound epimers?

  • Methodological Answer : Adjusting column temperature (25°C vs. 40°C) or mobile phase pH (2.5 vs. 3.0) alters retention times and resolution. For instance, lowering pH increases protonation of the amino group, enhancing interaction with chiral selectors. Validate separations using spiked samples of (2S,3R) and (2R,3S) epimers .

Q. What metabolic pathways or enzyme interactions involve this compound in biological systems?

  • Methodological Answer : This compound inhibits bacterial D-amino acid transaminases (DATA) via competitive binding to the pyridoxal phosphate (PLP) cofactor. Kinetic assays (e.g., UV-Vis monitoring of PLP adducts at 420 nm) reveal a KiK_i of 0.8 μM. In mammalian systems, it acts as a substrate mimic for phenylalanine hydroxylase, altering tyrosine biosynthesis .

Q. How can researchers design stability studies to assess the compound’s degradation under physiological conditions?

  • Methodological Answer : Use accelerated stability protocols:

  • Thermal Stress : Incubate at 40°C/75% RH for 4 weeks. Monitor via HPLC for racemization (retention time shifts) or β-phenyl cleavage (new peaks at m/z 165.1).
  • Oxidative Stress : Expose to 0.1% H2_2O2_2 for 24h. LC-MS/MS identifies oxidation products (e.g., hydroxylation at C3) .

Key Research Considerations

  • Stereochemical Purity : Even trace epimers (e.g., 2S,3R) can confound biological assays. Use chiral chromatography for batch validation .
  • Peptide Synthesis : The hydrochloride salt is preferred for solid-phase peptide synthesis (SPPS). Deprotect Boc groups with TFA/water (95:5) to avoid β-elimination .
  • Contradictions in Data : Some protocols report racemization at >60°C, while others note stability up to 80°C. Verify conditions with pilot-scale experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.